molecular formula C15H16O2 B14632419 Phenol, 2,2'-methylenebis[5-methyl- CAS No. 57693-38-6

Phenol, 2,2'-methylenebis[5-methyl-

Cat. No.: B14632419
CAS No.: 57693-38-6
M. Wt: 228.29 g/mol
InChI Key: ACFZLJGYJYZIIX-UHFFFAOYSA-N
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Description

This structural configuration enhances its stability and reactivity, making it valuable in industrial applications such as polymer stabilization and chemical synthesis .

Properties

IUPAC Name

2-[(2-hydroxy-4-methylphenyl)methyl]-5-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-10-3-5-12(14(16)7-10)9-13-6-4-11(2)8-15(13)17/h3-8,16-17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFZLJGYJYZIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC2=C(C=C(C=C2)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483028
Record name Phenol, 2,2'-methylenebis[5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57693-38-6
Record name Phenol, 2,2'-methylenebis[5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,2’-methylenebis[5-methyl-] typically involves the reaction of phenol with formaldehyde in the presence of a catalyst. The process can be summarized as follows:

    Reactants: Phenol and formaldehyde.

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Reaction Conditions: The reaction is carried out at elevated temperatures, typically between 60-100°C.

    Procedure: Phenol and formaldehyde are mixed in the presence of the catalyst, and the mixture is heated to the desired temperature. The reaction proceeds with the formation of a methylene bridge between the phenol units, resulting in the formation of Phenol, 2,2’-methylenebis[5-methyl-].

Industrial Production Methods

In industrial settings, the production of Phenol, 2,2’-methylenebis[5-methyl-] is carried out in large-scale reactors with precise control over reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-methylenebis[5-methyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

    Reduction: Reduction of the compound can lead to the formation of hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the phenol rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Nitro-phenols, halogenated phenols.

Scientific Research Applications

Phenol, 2,2’-methylenebis[5-methyl-] has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in the stabilization of polymers and plastics.

    Biology: Investigated for its potential antioxidant properties in biological systems.

    Medicine: Studied for its potential therapeutic effects due to its antioxidant activity.

    Industry: Employed in the production of rubber, plastics, and other materials to enhance their stability and longevity.

Mechanism of Action

The antioxidant properties of Phenol, 2,2’-methylenebis[5-methyl-] are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with free radicals through the phenolic hydroxyl groups, which can donate hydrogen atoms to stabilize the radicals.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural differences and molecular properties among phenol, 2,2'-methylenebis[5-methyl-] and analogous compounds:

Compound Name Molecular Formula Substituents CAS Number Molecular Weight (g/mol) Key Applications
Phenol, 2,2'-methylenebis[5-methyl-] C₁₅H₁₆O₂* 5-methyl on each phenol ring N/A† ~228.3 (estimated) Polymer stabilizer, intermediates
Bisphenol F (2,2'-Methylenediphenol) C₁₃H₁₂O₂ No substituents 2467-02-9 200.23 Epoxy resins, adhesives
Antioxidant 425 C₂₃H₃₂O₂ 6-tert-butyl, 4-ethyl substituents 88-24-4 340.50 Rubber/plastic antioxidant
Bisoctrizole (UV Absorber) C₄₁H₅₀N₆O₂ Benzotriazole and alkyl groups 103597-45-1 658.90 UV stabilizer in pharmaceuticals
Phenol, 2,2'-methylenebis[6-(tert-butyl)-4-methyl-] C₂₃H₃₂O₂ 6-tert-butyl, 4-methyl substituents 119-47-1 340.50 Antioxidant in fuels/polymers
Key Observations:
  • Molecular Weight : Lower molecular weight compared to Antioxidant 425 or Bisoctrizole suggests differences in volatility and compatibility with polymer matrices .

Functional and Application Differences

Antioxidant Activity: Antioxidant 425 (6-tert-butyl, 4-ethyl): Exhibits superior radical scavenging due to electron-donating alkyl groups, widely used in rubber and plastics . Phenol, 2,2'-methylenebis[5-methyl-]: Limited evidence, but methyl groups may offer moderate antioxidant properties, suitable for low-cost stabilizers .

UV Stabilization :

  • Bisoctrizole : Benzotriazole groups absorb UV light (290–400 nm), critical for sunscreen and polymer protection .
  • Target Compound : Lacks UV-absorbing chromophores, making it less effective for photostabilization.

Thermal Stability: Phenol, 2,2'-methylenebis[6-(tert-butyl)-4-methyl-]: High thermal resistance (sublimation enthalpy ΔsubH = 123 kJ/mol) due to steric protection from tert-butyl groups . Target Compound: Likely lower thermal stability due to smaller methyl substituents.

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